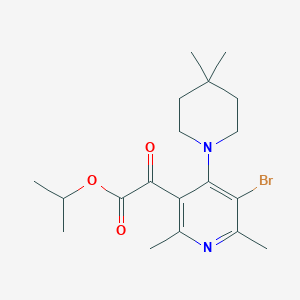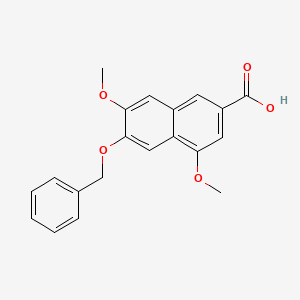
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- is a complex organic compound with a molecular formula of C21H20O5 This compound is a derivative of naphthalene, featuring methoxy and phenylmethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- typically involves multiple steps, starting from naphthalene derivatives. One common method includes the following steps:
Nitration: Naphthalene undergoes nitration to form nitronaphthalene.
Reduction: The nitro group is reduced to an amine group.
Diazotization: The amine group is converted to a diazonium salt.
Methoxylation: The diazonium salt undergoes methoxylation to introduce methoxy groups.
Phenylmethoxylation: Finally, the phenylmethoxy group is introduced through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce hydroquinones.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid, 4,6-dimethoxy-7-(phenylmethoxy)-, methyl ester: A similar compound with a methyl ester group instead of a carboxylic acid group.
2-Naphthalenecarboxylic acid, 4,6-dimethoxy-7-(phenylmethoxy)-: Another similar compound with slight variations in the position of methoxy groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and phenylmethoxy groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H18O5 |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4,7-dimethoxy-6-phenylmethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H18O5/c1-23-17-10-15(20(21)22)8-14-9-18(24-2)19(11-16(14)17)25-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,21,22) |
InChI Key |
FPFAZTOYHNKHJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CC(=C2C=C1OCC3=CC=CC=C3)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


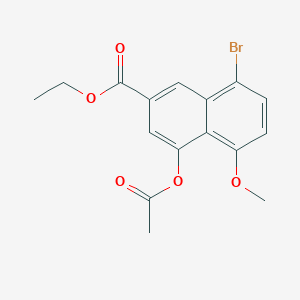
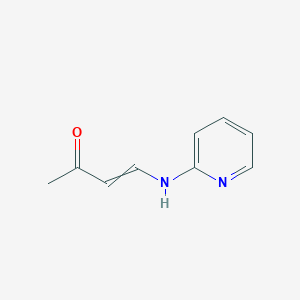
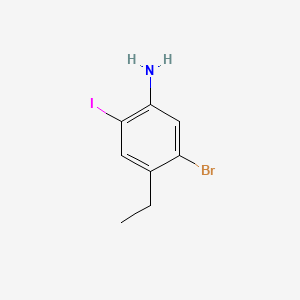

![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)



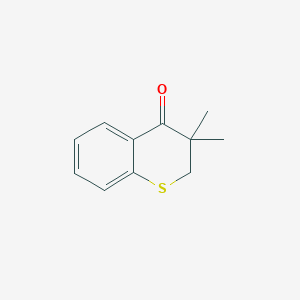

![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)
